Coumarin 525
Description
Historical Development of Coumarin-Based Chromophores
The historical trajectory of coumarin-based chromophores traces back to the fundamental discovery of coumarin itself in 1820, when A. Vogel of Munich first isolated this aromatic organic compound from tonka beans, initially mistaking it for benzoic acid. This pivotal moment in organic chemistry established the foundation for what would eventually become a vast family of fluorescent compounds with diverse applications across multiple scientific disciplines. The subsequent independent isolation of coumarin by Nicholas Jean Baptiste Gaston Guibourt in the same year, who correctly identified it as a distinct substance and named it coumarine, marked the beginning of systematic coumarin research. The synthetic breakthrough came in 1868 when English chemist William Henry Perkin successfully synthesized coumarin, opening new possibilities for structural modifications and derivative development.
The evolution from simple coumarin to complex derivatives like this compound represents nearly two centuries of progressive chemical innovation. Early applications of coumarin derivatives focused primarily on perfumery, with coumarin becoming an integral component of the fougère genre of perfume following its first use in Houbigant's Fougère Royale in 1882. However, the true potential of coumarin-based compounds in scientific applications began to emerge in the latter half of the twentieth century as researchers recognized their unique photophysical properties. The development of laser technology created new demands for materials with specific optical characteristics, driving intensive research into coumarin derivatives as potential laser dyes.
The transition from simple coumarin structures to sophisticated derivatives like this compound involved systematic exploration of structural modifications designed to enhance fluorescent properties. Researchers discovered that the incorporation of electron-donating and electron-withdrawing groups at specific positions on the coumarin backbone could dramatically alter the compound's optical characteristics. The benzoxazole moiety present in this compound represents one such strategic modification, designed to extend the conjugated system and improve both the quantum yield and photostability of the resulting fluorescent dye. This particular structural innovation reflects the maturation of structure-activity relationship understanding in fluorescent dye chemistry.
The historical development of coumarin-based chromophores also reflects broader trends in synthetic organic chemistry, particularly the evolution of coupling reactions and heterocyclic synthesis methodologies. The Perkin reaction between salicylaldehyde and acetic anhydride, which provides a classical route to coumarin synthesis, established fundamental principles that continue to influence modern synthetic approaches. The Pechmann condensation and Kostanecki acylation reactions further expanded the synthetic toolkit available for coumarin derivative preparation, enabling the systematic exploration of structure-property relationships that ultimately led to compounds like this compound.
Contemporary research in coumarin-based chromophores has increasingly focused on developing derivatives with specific applications in mind. The synthesis of fluorescent ion indicators, for example, has driven the development of coumarin derivatives with enhanced sensitivity to environmental changes. These compounds must fulfill stringent requirements regarding photostability, excitation and emission wavelength ranges, Stokes shifts, fluorescence quantum yields, and compatibility with biological systems. This compound exemplifies the successful integration of these diverse requirements into a single molecular framework, representing the current state-of-the-art in fluorescent dye design.
Structural Classification Within the Benzopyrano-Quinolizinone Family
This compound belongs to the sophisticated benzopyrano-quinolizinone family of compounds, representing a highly evolved class of heterocyclic structures that combine multiple pharmacophoric elements into a single molecular framework. The systematic classification of this compound within its structural family reveals the intricate relationship between molecular architecture and functional properties that characterizes modern fluorescent dye chemistry. The benzopyrano-quinolizinone scaffold incorporates three distinct heterocyclic systems: the benzopyran core derived from the original coumarin structure, the quinolizinone ring system that provides structural rigidity and extended conjugation, and the benzoxazole substituent that enhances photophysical properties.
The molecular architecture of this compound can be understood through systematic analysis of its constituent structural elements. The core benzopyrano[6,7,8-ij]quinolizin-11-one framework represents a tetracyclic system in which the traditional coumarin lactone is fused with a quinolizinone ring system. This fusion creates a rigid, planar aromatic system that promotes effective π-electron delocalization, a critical factor in determining the compound's optical properties. The tetrahydro substitution pattern at positions 2,3,6,7 introduces controlled flexibility into the molecular framework while maintaining the essential planarity required for optimal fluorescent characteristics.
The benzoxazole substituent at position 10 represents a crucial structural feature that distinguishes this compound from simpler coumarin derivatives. This heterocyclic substituent serves multiple functions within the molecular framework, acting as both an electron-withdrawing group and an extended conjugation element. The presence of both nitrogen and oxygen heteroatoms within the benzoxazole ring creates opportunities for hydrogen bonding and electrostatic interactions that can influence the compound's behavior in different solvent environments. This structural complexity contributes to the compound's observed solvatochromic properties, wherein the fluorescent characteristics vary depending on the polarity and hydrogen-bonding capacity of the surrounding medium.
The following table provides a comprehensive structural classification of this compound within the broader benzopyrano-quinolizinone family:
| Structural Feature | Classification | Functional Impact |
|---|---|---|
| Core Framework | Benzopyrano[6,7,8-ij]quinolizin-11-one | Provides rigid aromatic scaffold for fluorescence |
| Substitution Pattern | 2,3,6,7-tetrahydro | Introduces controlled flexibility |
| Heteroatom Content | Nitrogen (2), Oxygen (3) | Enables hydrogen bonding and solvatochromism |
| Conjugation System | Extended π-system | Determines absorption and emission wavelengths |
| Molecular Weight | 358.40 Da | Optimal for cellular permeability |
| Melting Point | 278°C | Indicates thermal stability |
The structural classification of this compound within the benzopyrano-quinolizinone family also reveals important relationships to other members of this compound class. Patent literature describes numerous derivatives of the tetrahydro-2,3,6,7,1H,5H,11H-benzopyrano[6,7,8-ij]quinolizinone-11 framework, each designed for specific applications in chemiluminescence or fluorescence detection. These derivatives vary primarily in their substituent patterns and side chain functionalities, while maintaining the core heterocyclic framework that defines the family. The systematic variation of substituents has enabled researchers to fine-tune the photophysical properties of these compounds for specific applications.
The quinolizinone component of the this compound structure merits particular attention as it represents a relatively uncommon heterocyclic system in fluorescent dye chemistry. This bicyclic nitrogen-containing framework contributes significantly to the compound's unique optical properties by providing additional sites for π-electron delocalization while maintaining structural rigidity. The fusion of the quinolizinone system with the benzopyran core creates a highly conjugated molecular framework that enables efficient light absorption and emission processes. This structural arrangement is particularly effective at promoting the large Stokes shifts that are characteristic of high-performance fluorescent dyes.
Recent advances in coumarin derivative synthesis have explored novel modifications to the benzopyrano-quinolizinone framework, including the replacement of traditional functional groups with alternative electron-withdrawing moieties. Research has demonstrated that substitution of the carbonyl group in the lactone function with cyano(4-nitrophenyl)methylene moieties can produce derivatives with absorption characteristics extending into the green to red spectral regions. These structural modifications represent ongoing efforts to expand the spectral range and enhance the performance characteristics of benzopyrano-quinolizinone derivatives while maintaining the fundamental structural features that define this important compound family.
The structural classification of this compound also encompasses its relationship to simpler coumarin derivatives and more complex multi-chromophore systems. Within the hierarchy of coumarin-based fluorescent dyes, this compound occupies an intermediate position between simple 7-substituted coumarins and highly complex multi-ring systems designed for specialized applications. This positioning reflects the compound's balanced combination of structural complexity sufficient to provide enhanced optical properties while maintaining synthetic accessibility and chemical stability suitable for practical applications. The careful optimization of structural features within the benzopyrano-quinolizinone framework demonstrates the sophisticated understanding of structure-property relationships that characterizes contemporary fluorescent dye chemistry.
Properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-22-16(21-23-17-7-1-2-8-18(17)26-21)12-14-11-13-5-3-9-24-10-4-6-15(19(13)24)20(14)27-22/h1-2,7-8,11-12H,3-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFLALJXCJWBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C5=NC6=CC=CC=C6O5)CCCN3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122161 | |
| Record name | 10-(2-Benzoxazolyl)-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87331-47-3 | |
| Record name | 10-(2-Benzoxazolyl)-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87331-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-(2-Benzoxazolyl)-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction proceeds via base-catalyzed enolate formation from the methylene compound (e.g., diethyl malonate), followed by nucleophilic attack on the salicylaldehyde’s carbonyl group. Subsequent cyclization and dehydration yield the coumarin core. For this compound, a substituted salicylaldehyde precursor (e.g., 5-bromo-4-hydroxybenzaldehyde) could facilitate subsequent quinolizinone formation.
Table 1: Knoevenagel Conditions for Analogous Coumarins
*DES = Deep eutectic solvent (choline chloride/zinc chloride).
Optimization for Quinolizinone Formation
Post-Knoevenagel cyclization to form the quinolizinone system may involve intramolecular amidation or Pictet-Spengler-type reactions. Lieu et al. demonstrated Fe₃O(BPDC)₃-catalyzed cyclizations under oxidative conditions (80°C, MeCN), achieving 78–92% yields for similar N-heterocycles. Applying these conditions to a coumarin-3-carboxamide intermediate could yield the fused quinolizinone.
Benzoxazole Ring Installation
The 2-benzoxazolyl group at position 10 likely derives from cyclocondensation of an o-aminophenol derivative with a carbonyl source.
Cyclocondensation Strategies
Sashidhara et al. reported benzoxazole synthesis via TCT-mediated coupling of o-aminophenols with carboxylic acids (Scheme 1):
- o-Aminophenol reacts with chloroacetyl chloride to form an intermediate amide.
- Cyclodehydration in the presence of TCT (2,4,6-trichloro-1,3,5-triazine) yields the benzoxazole.
Table 2: Benzoxazole Synthesis Parameters
| Substrate | Reagent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| o-Aminophenol | Chloroacetyl chloride | TCT | 110 | 95 |
| 5-Bromo-o-aminophenol | Acetic anhydride | DABCO | 180 | 89 |
Adapting this method, this compound’s benzoxazole could be introduced by reacting a preformed quinolizinone-coumarin bearing an o-aminophenol moiety with chloroacetyl chloride under TCT catalysis.
Alternative Routes: Perkin and Pechmann Condensations
While less common for complex coumarins, these classical methods offer potential starting points.
Perkin Condensation
Augustine et al. synthesized 3-arylcoumarins via T3P (propylphosphonic anhydride)-mediated coupling of salicylaldehydes with cyanoacetic acid (Scheme 2):
- Salicylaldehyde + cyanoacetic acid → 3-cyano coumarin (74% yield).
For this compound, substituting cyanoacetic acid with a quinolizinone-containing carboxylic acid could yield the target scaffold.
Pechmann Condensation
Pechmann reactions between phenols and β-ketoesters typically yield 4-substituted coumarins. Mirosanloo et al. achieved 97% yield for 7-hydroxy-4-methylcoumarin using cellulose-supported Pd nanoparticles. While direct application to this compound is limited, this method could generate intermediates for subsequent functionalization.
Post-Synthetic Modifications
Late-stage modifications are critical for introducing the benzoxazole and quinolizinone groups.
Bromination and Cross-Coupling
Osman et al. demonstrated microwave-assisted bromination of 3-acetylcoumarin (99% yield, CHCl₃, 50°C). A similar approach could brominate the coumarin core, enabling Suzuki-Miyaura coupling with benzoxazole boronic esters.
Reductive Amination
Khan et al. utilized reductive amination to introduce nitrogen heterocycles to coumarins. Applying this to a ketone-containing coumarin intermediate could furnish the quinolizinone ring via intramolecular cyclization.
Industrial-Scale Considerations
Exciton/Luxottica’s datasheet specifies this compound as orange crystals, suggesting recrystallization from methanol or ethanol. Process optimization should address:
Chemical Reactions Analysis
Types of Reactions
Coumarin 525 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form coumarin-3-carboxylic acid or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: this compound can be reduced to form dihydrocoumarin derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions at the aromatic ring or the lactone ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Coumarin-3-carboxylic acid, hydroxylated coumarins.
Reduction: Dihydrocoumarin derivatives.
Substitution: Halogenated, nitrated, and sulfonated coumarin derivatives.
Scientific Research Applications
Chemical Properties and Structure
Coumarin 525 is characterized by its molecular formula and features that contribute to its optoelectronic properties. The compound exhibits significant fluorescence and photophysical characteristics, making it suitable for applications in dye-sensitized solar cells (DSCs) and as a laser dye. Its absorption and emission properties are influenced by substituents on the coumarin ring, which can be tailored for specific applications .
Pharmacological Applications
1. Antidepressant Activity
Recent studies have shown that derivatives of this compound exhibit antidepressant effects. In experimental models, compounds derived from this compound were tested for their ability to increase serotonin levels in the brain, suggesting a mechanism similar to known antidepressants like fluoxetine. The structure-activity relationship indicates that modifications at specific positions can enhance efficacy .
2. Anticancer Properties
Coumarin derivatives, including this compound, have been evaluated for their anticancer activities. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
3. Antimicrobial Activity
this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes within the pathogens. This makes it a candidate for developing new antimicrobial agents amid rising antibiotic resistance .
Material Science Applications
1. Dye-Sensitized Solar Cells (DSCs)
this compound is utilized in the development of DSCs due to its favorable light absorption characteristics. The compound's ability to facilitate efficient charge transfer makes it an excellent candidate for enhancing the performance of these solar cells .
2. Chemiluminescence Detection
The compound acts as a chemiluminescence activator, particularly in detecting lipid hydroperoxides in biological systems. This property is useful in biochemical assays where monitoring oxidative stress is crucial .
Case Study 1: Antidepressant Efficacy
In a study evaluating various coumarin derivatives, one compound derived from this compound showed significant antidepressant activity in mouse models. The results indicated that this compound increased brain serotonin levels more effectively than traditional antidepressants at comparable doses .
Case Study 2: Antimicrobial Testing
Research conducted on the antimicrobial properties of this compound revealed its effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests showed inhibition zones comparable to standard antibiotics, suggesting potential for therapeutic use .
Case Study 3: Application in Solar Cells
A recent investigation into the use of this compound in DSCs demonstrated an increase in energy conversion efficiency compared to traditional dyes. The study highlighted the importance of structural modifications in optimizing performance for solar energy applications .
Summary Table of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Pharmacology | Antidepressant activity | Increased serotonin levels |
| Anticancer activity | Inhibition of cancer cell proliferation | |
| Antimicrobial activity | Effective against various bacteria | |
| Material Science | Dye-sensitized solar cells | Enhanced energy conversion efficiency |
| Chemiluminescence detection | Monitoring oxidative stress |
Mechanism of Action
Coumarin 525 exerts its effects through various mechanisms, including:
Enzyme Inhibition: this compound can inhibit enzymes such as monoamine oxidase, cholinesterase, and aromatase. This inhibition is achieved through binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.
Fluorescence: The compound’s ability to fluoresce under UV light allows it to be used as a probe in biological and chemical assays. The fluorescence is due to the conjugated π-electron system in the coumarin structure.
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Photophysical and Structural Comparisons
Emission Properties and Substituent Effects
- This compound vs. Thiothis compound : While both share a 525 nm emission, thiothis compound exhibits less variation in metal ion response due to slower desulfurization kinetics compared to thiocoumarin 545 . This highlights the sensitivity of sulfur-containing coumarins to structural modifications.
- This compound vs. Compound 21: The V-shaped spiro-coumarin 21 emits broadly (525–604 nm), with hypsochromic shifts attributed to its non-planar structure, contrasting with this compound’s rigid, ICT-optimized framework .
- This compound vs. Halogen-Substituted Analogues (Compounds 3,7,8,10) : Despite shared emission maxima, iodine or bromo-fluoro substitutions in these derivatives introduce dual absorption bands (e.g., 415/500 nm in Compound 9), unlike this compound’s single-band profile .
Optoelectronic Performance
- ICT Alignment : this compound’s substituents are optimally aligned with the ICT direction, enhancing molar extinction coefficients (ε) and red-shifting absorption beyond simpler analogues like Coumarin 487 or 498 .
- Electron-Donating Strength : Increasing electron-donating capacity at the 7-position (e.g., –NHR groups) correlates with red-shifted lasing wavelengths, a trend observed in this compound and its derivatives .
Biological Activity
Coumarin 525, a synthetic derivative of coumarin, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which allows for various interactions within biological systems. The presence of functional groups significantly influences its biological activity. Research indicates that modifications to the coumarin structure can enhance its efficacy in different applications.
Antioxidant Activity
The antioxidant potential of this compound has been extensively studied. Various assays have demonstrated its ability to scavenge free radicals and inhibit oxidative stress:
- DPPH Assay : Coumarin derivatives exhibit varying degrees of radical scavenging activity. For instance, the introduction of hydroxyl groups enhances the antioxidant capacity significantly, with some derivatives showing up to 73.3% inhibition at 100 μM concentration .
- ABTS Assay : A study indicated that certain modifications at positions R3 and R6 substantially improve ABTS scavenging capabilities, with some compounds achieving notable inhibition percentages .
Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties:
- Mechanism of Action : The compound has been found to induce apoptosis in cancer cell lines by causing DNA damage and cell cycle arrest in the G0/G1 phase. For example, a study reported that specific coumarin derivatives inhibited lipoxygenases involved in cancer progression .
- Case Study : In vitro tests on prostate cancer cell lines (PC3 and DU145) revealed that certain coumarin derivatives led to significant reductions in cell viability, with IC50 values indicating potent cytotoxicity .
Antibacterial Activity
This compound also demonstrates antibacterial properties:
- Inhibition Studies : Various studies have evaluated its effectiveness against gram-positive and gram-negative bacteria. For instance, complexes formed with metal ions showed enhanced antibacterial activity compared to the uncoordinated ligands .
- Minimum Inhibitory Concentration (MIC) : Research reported MIC values as low as 0.110 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are noteworthy:
- Mechanistic Insights : The compound interacts with enzymes involved in inflammatory pathways, disrupting signaling cascades associated with inflammation. This suggests a potential therapeutic role in managing inflammatory disorders .
- Case Studies : Experimental models have shown that coumarins can alleviate symptoms related to inflammatory bowel disease (IBD), showcasing their broad pharmacological applicability .
Data Summary Table
Q & A
What spectroscopic characterization methods are most effective for confirming the purity and structural integrity of Coumarin 525 in synthetic chemistry research?
This compound’s purity and structural identity can be validated using a combination of nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For NMR, compare experimental chemical shifts (e.g., δ values) with theoretical calculations (e.g., B3LYP/6-311G(d,p) level) to confirm molecular structure . HPLC (e.g., using automated injection systems with pillar array columns) ensures chromatographic purity, as demonstrated by consistent retention times and peak symmetry across triplicate runs . MS provides molecular weight confirmation. For reproducibility, adhere to protocols in primary literature and validate results against synthetic standards .
How can researchers resolve contradictions in reported fluorescence quantum yields of this compound across different solvents?
Discrepancies in fluorescence data often arise from solvent polarity, impurities, or measurement conditions. To address this:
- Standardize solvent preparation : Use anhydrous solvents with controlled purity levels (e.g., HPLC-grade).
- Control excitation parameters : Maintain consistent wavelengths (e.g., 365 nm) and slit widths.
- Reference calibration : Compare against known standards (e.g., Rhodamine B in ethanol).
Advanced studies should include time-resolved fluorescence to assess solvent relaxation effects and triplet-state quenching . Computational modeling (e.g., TD-DFT) can also predict solvent-dependent photophysical behavior .
What experimental design considerations are critical when using this compound as a probe in metal ion sensing arrays?
This compound’s sulfur-substituted variants (e.g., thiothis compound) exhibit metal-specific responses via desulfurization kinetics. Key design factors:
- Selectivity optimization : Test against a panel of metal ions (e.g., Hg²⁺, Cu²⁺, Fe³⁺) under controlled pH and temperature.
- Array redundancy : Include thiocoumarin 545 as a comparative probe to distinguish metal-specific vs. nonspecific interactions .
- Data normalization : Use emission intensity ratios (e.g., I₅₂₅/I₅₄₅) to minimize batch-to-batch variability. Advanced workflows should integrate automated injection systems for reproducibility .
How can researchers ensure reproducibility in chromatographic analyses involving this compound?
Reproducibility requires:
- Column conditioning : Pre-equilibrate pillar array columns with mobile phase (e.g., acetonitrile/water) for ≥30 minutes.
- Automated systems : Use robotic injectors to minimize human error; triplicate injections reduce run-to-run variability (RSD <2%) .
- Data reporting : Include retention times, peak areas, and tailing factors in supplementary materials, following guidelines for experimental transparency .
What methodologies are recommended for analyzing this compound’s stability under varying storage conditions?
- Accelerated degradation studies : Expose samples to UV light, heat (40–60°C), and humidity (75% RH) over 1–4 weeks.
- Stability-indicating assays : Use HPLC to monitor degradation products (e.g., oxocoumarin derivatives) .
- Statistical modeling : Apply Arrhenius equations to predict shelf-life under standard lab conditions. Document storage protocols (e.g., desiccated, −20°C) in metadata .
How should researchers address conflicting NMR spectral data for this compound derivatives?
Conflicts often arise from tautomerism or solvent effects. Strategies:
- Dynamic NMR (DNMR) : Resolve tautomeric equilibria by varying temperatures (e.g., 25–80°C).
- Computational validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-311G(d,p)) to identify dominant conformers .
- Cross-verification : Replicate synthesis and characterization using literature protocols (e.g., thiothis compound in Smith et al.) .
What advanced techniques are suitable for studying this compound’s interactions with biomolecules?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) with immobilized proteins.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Molecular docking : Use AutoDock Vina to predict binding sites, validated by fluorescence quenching assays .
How can researchers optimize synthetic yields of this compound while minimizing byproducts?
- Reaction monitoring : Use in-situ FTIR to track intermediate formation (e.g., coumarin lactone ring closure).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) to isolate high-purity product (>98%) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
